2-[4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-1,2-dihydrocyclopenta[b]indol-3-ylidene]acetic acid

Catalog No.
S843453
CAS No.
866215-99-8
M.F
C21H17ClFNO4S
M. Wt
433.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsul...

CAS Number

866215-99-8

Product Name

2-[4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-1,2-dihydrocyclopenta[b]indol-3-ylidene]acetic acid

IUPAC Name

2-[4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-1,2-dihydrocyclopenta[b]indol-3-ylidene]acetic acid

Molecular Formula

C21H17ClFNO4S

Molecular Weight

433.9 g/mol

InChI

InChI=1S/C21H17ClFNO4S/c1-29(27,28)18-10-15(23)9-17-16-7-4-13(8-19(25)26)20(16)24(21(17)18)11-12-2-5-14(22)6-3-12/h2-3,5-6,8-10H,4,7,11H2,1H3,(H,25,26)

InChI Key

LTPAQIWYCWUQBV-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CCC3=CC(=O)O)CC4=CC=C(C=C4)Cl)F

Canonical SMILES

CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CCC3=CC(=O)O)CC4=CC=C(C=C4)Cl)F
  • Indole derivative research: The molecule contains an indole ring, a common structural motif in many biologically active molecules. Scientists often study indole derivatives to understand their potential for therapeutic applications .
  • Cyclopenta[b]indole class exploration: (E)-2-(4-(4-Chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2-dihydrocyclopenta[b]indol-3(4H)-ylidene)acetic acid belongs to the cyclopenta[b]indole class of compounds. Research in this area focuses on understanding the pharmacological properties of these molecules .
  • Medicinal chemistry investigations: The presence of the functional groups like carboxylic acid, sulfonyl, and a fluorinated indole ring suggests potential for the molecule to interact with biological targets. Medicinal chemists might study this compound to assess its bioactivity in various assays .

2-[4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-1,2-dihydrocyclopenta[b]indol-3-ylidene]acetic acid is a complex organic compound characterized by its intricate structure that includes a chlorobenzyl group, a fluoro group, and a methylsulfonyl group attached to a cyclopenta[b]indole core. Its molecular formula is C21H17ClFNO4S, with a molecular weight of 433.9 g/mol. The compound's unique arrangement of functional groups contributes to its distinctive chemical properties and potential reactivity, making it an interesting subject of study in organic chemistry and pharmacology .

, including:

  • Oxidation: Can be oxidized using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction can be performed with lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions are possible at the chlorobenzyl group.
  • Condensation: The acetic acid moiety can form esters or amides through condensation reactions .

Mechanism of Action

The mechanism of action involves interactions with specific molecular targets such as enzymes or receptors, potentially modulating their activity and leading to various biological effects. The precise pathways depend on the context of use and application .

Research indicates that compounds similar to 2-[4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-1,2-dihydrocyclopenta[b]indol-3-ylidene]acetic acid may exhibit significant biological activities, including antimicrobial and anticancer properties. The presence of the chlorobenzyl and methylsulfonyl groups could enhance its pharmacological profile, making it a candidate for further investigation in therapeutic applications .

Synthetic Routes

The synthesis typically involves several key steps:

  • Formation of the Cyclopenta[b]indole Core: Achieved through cyclization reactions using appropriate precursors.
  • Introduction of the Chlorobenzyl Group: Involves substitution reactions with chlorobenzyl halide.
  • Methylsulfonylation: Introduced using methylsulfonyl chloride in the presence of a base.
  • Formation of the Acetic Acid Moiety: This final step incorporates the acetic acid functional group into the compound .

The compound has potential applications in medicinal chemistry due to its unique structural features. It could serve as a lead compound for developing new pharmaceuticals targeting various diseases, particularly those related to cancer and microbial infections. Its ability to interact with biological targets makes it a valuable candidate in drug discovery programs .

Studies have indicated that compounds with similar structures can interact with various biological receptors and enzymes, influencing their activity. Investigating these interactions further could reveal insights into the therapeutic potential of 2-[4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-1,2-dihydrocyclopenta[b]indol-3-ylidene]acetic acid and its derivatives .

Several compounds share structural similarities with 2-[4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-1,2-dihydrocyclopenta[b]indol-3-ylidene]acetic acid, including:

Compound NameStructural FeaturesUnique Aspects
2-(4-Chlorobenzyl)-indole-3-acetic acidContains an indole core with acetic acidLacks methylsulfonyl group
7-Fluoro-indole-3-acetic acidSimilar indole structure but without chlorobenzylDoes not possess sulfonyl functionalities
5-Methylsulfonyl-indole derivativesContains methylsulfonyl but lacks other substituentsDifferent core structure compared to cyclopenta[b]indole

These comparisons highlight the uniqueness of 2-[4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-1,2-dihydrocyclopenta[b]indol-3-ylidene]acetic acid due to its combination of functional groups and cyclopenta[b]indole framework, which may confer distinct biological activities not found in related compounds .

XLogP3

3.5

Dates

Last modified: 04-15-2024

Explore Compound Types